N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
描述
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-3-6-17(11-15(14)2)19-9-10-20-26-27(22(30)28(20)25-19)13-21(29)24-12-16-4-7-18(23)8-5-16/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZAGUSUBTCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is fused with a pyridazine ring, offering a planar structure conducive to π-π stacking interactions.
- Example 284/285 (EP 3 532 474 B1) : These derivatives feature a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring. The pyridine-based core may enhance metabolic stability compared to pyridazine due to reduced susceptibility to oxidation .
Substituent Effects
- Chlorobenzyl Position : The target compound’s 4-chlorobenzyl group contrasts with the 3-chlorobenzyl substituent in N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (). Positional isomerism here may alter steric hindrance and electronic effects, impacting target binding .
- Aryl Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ().
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Lipophilicity (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-(3,4-dimethylphenyl), 4-Cl-benzyl | High | Moderate |
| Example 284 (EP 3 532 474 B1) | Triazolo[4,3-a]pyridine | Trifluoropropan-2-yl, difluoromethyl | Moderate-High | High (fluorinated) |
| N-(3-Chlorobenzyl)-...acetamide (Ev3) | Pyridazine | 3-Cl-benzyl, 4-fluorophenyl-piperazine | Moderate | High (piperazine) |
| 2-(4-Ethoxyphenyl)-...acetamide (Ev6) | Triazolo[4,3-b]pyridazine | 4-ethoxyphenyl, 3-methyl | Low-Moderate | Moderate |
- Halogenation : The 4-chlorobenzyl group in the target compound enhances binding affinity to hydrophobic pockets in target proteins, similar to the 4-fluorophenyl group in ’s compound. Fluorine atoms (e.g., in Example 284) further improve metabolic stability by resisting cytochrome P450-mediated oxidation .
- Piperazine vs.
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation to form the triazolopyridazine core and subsequent substitution to introduce the 4-chlorobenzyl and 3,4-dimethylphenyl groups. Critical parameters include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or ethanol), and pH adjustments to optimize yields .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective functionalization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Analytical techniques are prioritized:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole, pyridazine, and acetamide moieties. For example, the 3-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the triazolopyridazine core .
Advanced Research Questions
Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents to enhance target affinity:
- Triazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve metabolic stability .
- 3,4-Dimethylphenyl Group : Evaluate steric effects via computational docking (e.g., AutoDock Vina) to assess binding pocket compatibility .
- Acetamide Linker : Replace with sulfonamide or urea to modulate solubility and permeability .
- In Vitro Assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Address discrepancies through:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Purity : Re-test batches with ≥98% purity (via HPLC) to rule out impurities as confounding factors .
- Orthogonal Assays : Validate results using fluorescence polarization (FP) alongside enzyme-linked immunosorbent assays (ELISA) .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
- Methodological Answer : Combine:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS to model stability in biological membranes .
- Metabolite Identification : GLORYx for predicting phase I/II metabolites .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize disease-relevant models:
- Cancer : Xenograft models (e.g., HCT-116 colon cancer) with dosing regimens of 10–50 mg/kg/day, monitoring tumor volume and toxicity .
- Neurological Disorders : Rodent models (e.g., 6-OHDA-induced Parkinson’s) to assess blood-brain barrier penetration .
- PK/PD Analysis : Serial plasma sampling for LC-MS/MS-based pharmacokinetic profiling .
Q. How should researchers approach stability studies under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability tests:
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